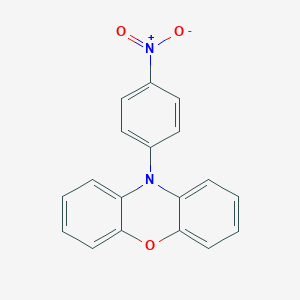

10-(4-Nitrophenyl)-10H-phenoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-(4-Nitrophenyl)-10H-phenoxazine is an organic compound characterized by the presence of a phenoxazine core substituted with a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Nitrophenyl)-10H-phenoxazine typically involves the nitration of phenoxazine derivatives. One common method includes the reaction of phenoxazine with 4-nitrophenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Chemical Reactions of 10-(4-Nitrophenyl)-10H-phenoxazine

This compound can participate in various chemical reactions typical of phenoxazine derivatives, including electrophilic substitutions and nucleophilic attacks, due to the presence of both electron-donating and electron-withdrawing groups. The chemical behavior of this compound can be explored through reactions typical of phenoxazine derivatives.

Laccase-Mediated Ring-Closure Mechanisms

Laccase, an enzyme from Pycnoporus cinnabarinus, can mediate the formation of phenoxazines in aqueous solutions . For example, the reaction between compounds 1b and 3b resulted in the isolation of phenoxazine 11b . Mass spectroscopy confirmed the formation of an adduct similar to 5b , suggesting amination of 3b on the quinonoid form of 1b , with cyclization occurring via the hydroxyl group of 3b .

Spectroscopic Studies

Spectroscopic studies, such as NMR and UV-Vis, confirm the structural characteristics of this compound and support further analysis of its reactivity profiles.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 10H-Phenothiazine | Phenothiazine derivative | Known for its antipsychotic properties |

| 10-(4-Methoxyphenyl)-10H-phenoxazine | Phenoxazine derivative | Exhibits different electronic properties due to methoxy group |

| 10-(4-Chlorophenyl)-10H-phenoxazine | Phenoxazine derivative | Chlorine substitution alters reactivity and solubility |

| 10-(4-Aminophenyl)-10H-phenoxazine | Phenoxazine derivative | Amino group provides potential for further derivatization |

Each of these compounds exhibits unique characteristics based on their substituents, affecting their reactivity, solubility, and biological activity. The presence of different functional groups allows for diverse applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Unfortunately, the search results provided do not offer comprehensive details specifically focusing on the applications of "10-(4-Nitrophenyl)-10H-phenoxazine." However, the search results do provide some information regarding the synthesis and related compounds, as well as some potential applications of similar compounds, which can be summarized as follows:

1. Synthesis and Characterization:

- One search result details the synthesis of a phenothiazine derivative, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, using a reaction involving 1-iodo-4-nitrobenzene and 10-ethynyl-10H-phenothiazine with specific catalysts and solvents . The product was purified and characterized using 1H NMR .

- Another search result mentions the synthesis of 10-((4-Nitrophenyl)sulfonyl)-10H-phenoxazine as part of a study on N-Sulfonylphenoxazines .

2. Related compounds and their applications:

- N-Sulfonylphenoxazines, which are structurally related, have been investigated as neuronal calcium ion channel blockers . Several N-Sulfonylphenoxazines were assessed for their stability in rat plasma and liver microsomes .

- Donor-acceptor dyads involving phenothiazine or phenoxazine cores have been explored for their electrochemical and spectroelectrochemical properties . These compounds were prepared by reacting phenothiazines or phenoxazines with a nitrophenyl group, which was then reduced to an amine .

- Several other phenoxazine derivatives, such as 10-Phenyl-phenoxazine and 10-(4-Methoxyphenyl)-phenoxazine, have been synthesized and characterized .

3. Key phenoxazine and phenothiazine compounds mentioned:

Mecanismo De Acción

The mechanism of action of 10-(4-Nitrophenyl)-10H-phenoxazine involves its interaction with specific molecular targets. For instance, its reduction to the corresponding amine can lead to interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitrophenyl group can also participate in electron transfer reactions, influencing redox processes within cells.

Comparación Con Compuestos Similares

4-Nitrophenol: Shares the nitrophenyl group but lacks the phenoxazine core.

Phenoxazine: The parent compound without the nitrophenyl substitution.

10-Phenyl-10H-phenoxazine: Similar structure but with a phenyl group instead of a nitrophenyl group.

Uniqueness: 10-(4-Nitrophenyl)-10H-phenoxazine is unique due to the combination of the phenoxazine core and the nitrophenyl group, which imparts distinct chemical and physical properties

Propiedades

Fórmula molecular |

C18H12N2O3 |

|---|---|

Peso molecular |

304.3 g/mol |

Nombre IUPAC |

10-(4-nitrophenyl)phenoxazine |

InChI |

InChI=1S/C18H12N2O3/c21-20(22)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H |

Clave InChI |

KLACTLYTSOLJIA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.